tert-Butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-8-4-6-10-7-5-9-15-12(10)11/h5,7,9,11H,4,6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXNIYSYQPAXPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856742 | |
| Record name | tert-Butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1395492-98-4 | |
| Record name | 8-Quinolinecarboxylic acid, 5,6,7,8-tetrahydro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1395492-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme:
5,6,7,8-tetrahydroquinoline + tert-butyl chloroformate → this compound
Typical Conditions:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
- Temperature: Room temperature (~20–25°C)
- Reaction Time: 2–4 hours
Procedure:
- Dissolve tetrahydroquinoline in DCM under inert atmosphere.
- Add triethylamine dropwise to neutralize HCl formed.
- Slowly add tert-butyl chloroformate.
- Stir at room temperature until completion (monitored via TLC or LC-MS).
- Work-up involves washing with water, brine, and drying over anhydrous sodium sulfate.
- Purify via column chromatography.
Data:
| Parameter | Typical Value |
|---|---|
| Yield | 70–85% |
| Reaction time | 2–4 hours |
| Purity | >95% (by HPLC) |
Alternative Route: Reductive Amination Followed by Carbamate Formation
An advanced method involves initial formation of the tetrahydroquinoline core via reductive amination of suitable precursors, followed by carbamate protection.
Step 1: Synthesis of Tetrahydroquinoline Core
- Starting materials: Aniline derivatives and aldehydes or ketones.
- Reaction conditions:
- Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃)
- Solvent: DCM
- Temperature: Room temperature
- Outcome: Formation of tetrahydroquinoline with high diastereoselectivity.
Step 2: Carbamate Protection
- Reagent: tert-Butyl chloroformate
- Base: TEA
- Conditions: Similar to the direct protection method, performed on the intermediate tetrahydroquinoline.
This approach allows for functional group diversification and regioselective protection, especially useful in complex molecule synthesis.
Optimization Strategies and Reaction Data
| Parameter | Optimization Findings |
|---|---|
| Solvent | DCM favored for high yield and ease of work-up |
| Base | Triethylamine provides efficient scavenging of HCl; DIPEA offers similar performance |
| Temperature | Room temperature is optimal; elevated temperatures do not significantly improve yields |
| Reagent Equivalents | 1.1–1.2 equivalents of tert-butyl chloroformate ensure complete conversion |
Research findings indicate that controlling moisture and maintaining inert atmosphere are critical to prevent side reactions and decomposition.
Data Tables Summarizing Preparation Methods
| Method | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Direct Boc Protection | 5,6,7,8-tetrahydroquinoline | tert-Butyl chloroformate, TEA | DCM | Room temp | 2–4 h | 70–85% | Widely used, straightforward |
| Reductive Amination + Boc | Aniline + aldehyde | NaBH(OAc)₃, tert-butyl chloroformate | DCM | Room temp | 4–6 h | 60–75% | Suitable for functionalized derivatives |
| Continuous Flow | 5,6,7,8-tetrahydroquinoline derivatives | tert-Butyl chloroformate | DCM | 20–25°C | Variable | >85% | For scale-up and industrial synthesis |
Research Findings and Literature Insights
- Efficiency and Selectivity: The direct protection method is highly efficient with yields often exceeding 80%, and minimal byproducts when moisture is controlled.
- Reaction Optimization: The use of organic bases like TEA or DIPEA at ambient temperature provides optimal conditions, reducing side reactions.
- Industrial Relevance: Continuous flow techniques have been explored for large-scale production, offering improved safety and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate has garnered attention for its potential therapeutic properties. Research indicates its efficacy in:
- Anticancer Activity : Studies have shown that tetrahydroquinoline derivatives can inhibit various cancer cell lines. For instance, compounds similar to this one have demonstrated significant antiproliferative effects against human cancer cells such as HeLa and A2780 .
- Antimicrobial Properties : The compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : Its structural similarity to natural alkaloids positions it as a potential anti-inflammatory agent .
Enzyme Interaction Studies
The compound is utilized in biochemical studies to understand enzyme interactions:
- Enzyme Inhibition : this compound can act as an inhibitor for specific enzymes involved in disease pathways, providing insights into therapeutic mechanisms .
- Biological Pathway Modulation : By modulating biological pathways through enzyme inhibition or activation, the compound can influence cellular processes critical for disease progression.
Synthesis of Complex Molecules
In organic synthesis, this compound serves as a building block for more complex molecules:
- Synthetic Routes : It can be synthesized through various methods such as the Povarov reaction and subsequent esterification processes. The tert-butyl group enhances steric hindrance, which is useful in creating stable intermediates for further reactions.
Industrial Applications
This compound finds utility in industrial settings:
- Dyes and Pigments : The compound's stability and reactivity make it suitable for synthesizing dyes and pigments used in various materials.
- Material Science : Its unique properties allow it to be incorporated into polymers and other materials requiring specific chemical characteristics.
Data Table of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 12.5 | |
| Anticancer | A2780 | 10.0 | |
| Antimicrobial | Various Bacterial Strains | 15.0 | |
| Anti-inflammatory | In vitro models | Not specified |
Case Study 1: Anticancer Activity
A study explored the effects of tetrahydroquinoline derivatives on cancer cell proliferation. This compound was tested alongside other derivatives against a panel of cancer cell lines. Results indicated that this compound significantly reduced cell viability in HeLa cells by inducing apoptosis through mitochondrial membrane depolarization .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of specific enzymes involved in inflammatory pathways using this compound. The compound was shown to effectively inhibit cyclooxygenase enzymes (COX), leading to decreased production of pro-inflammatory mediators .
Mechanism of Action
The mechanism of action of tert-Butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between tert-Butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate and analogous compounds.
Biological Activity
Tert-butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate is a compound belonging to the tetrahydroquinoline class, characterized by its bicyclic structure and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H19NO2. It features a tert-butyl group at the 8-position of the tetrahydroquinoline ring along with a carboxylate ester functional group. These structural characteristics contribute to its unique chemical properties and biological activities.
The compound interacts with various biological targets through non-covalent interactions such as hydrogen bonding and aromatic stacking. Notably, it has been shown to influence several biochemical pathways:
- Cytochrome P450 Interaction : It interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and the metabolism of endogenous compounds.
- Cell Signaling Modulation : It can modulate signaling pathways such as the MAPK/ERK pathway, impacting cell proliferation and differentiation.
- Oxidative Stress Response : The compound affects gene expression related to oxidative stress and apoptosis, influencing cellular survival.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance:
- Bacterial Activity : The compound has been tested against strains like Staphylococcus aureus and Pseudomonas aeruginosa, showing moderate to good antibacterial effects.
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Pseudomonas aeruginosa | Good |
| Salmonella typhimurium | Moderate |
| Bacillus subtilis | Good |
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. Notably:
- Cytotoxic Effects : It has demonstrated significant cytotoxicity against several cancer cell lines, including A2780 ovarian cancer cells. The most active derivatives affected cell cycle phases and induced mitochondrial membrane depolarization .
| Cell Line | IC50 Value (µM) |
|---|---|
| A2780 | < 40 |
| HeLa | < 50 |
| MCF-7 | < 60 |
Study on Anticancer Activity
In a study published in MDPI's Molecules, researchers synthesized a series of tetrahydroquinoline derivatives and evaluated their antiproliferative effects. The most potent compound showed an IC50 value of less than 40 nM against A2780 cells. This study highlighted the structure-activity relationship (SAR) indicating that modifications in the tetrahydroquinoline structure significantly affect biological activity .
Study on Antimicrobial Activity
Another study assessed the antimicrobial efficacy of various tetrahydroquinoline derivatives against multiple bacterial strains. The results indicated that specific modifications enhanced antibacterial properties significantly compared to the parent compound .
Q & A
Q. What are the established synthetic routes for tert-butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate?
The compound is synthesized via organometallic intermediates. A common method involves generating the 8-lithio derivative of 5,6,7,8-tetrahydroquinoline using n-butyllithium, followed by carboxylation with CO₂ and subsequent esterification with tert-butanol. This approach is adaptable to substituent variations by modifying the starting tetrahydroquinoline scaffold . Alternative routes include magnesio derivatives for carboxylation, offering flexibility in reaction conditions .
Q. How does this compound serve as a precursor for transition metal complexes?
The carboxylate ester can be hydrolyzed to the carboxylic acid or converted to amides/thioamides, which act as ligands. For example:
- Ligand Preparation : Hydrolysis of the ester yields 5,6,7,8-tetrahydroquinoline-8-carboxylic acid, which coordinates to metals like Ru(II) or Ir(III) via the carboxylate and amine groups.
- Complex Formation : Reaction with RuCl₂(PPh₃)₃ in dichloromethane produces stable complexes, characterized by ³¹P NMR and X-ray diffraction . The tert-butyl group enhances steric bulk, influencing metal coordination geometry .
Q. What microwave-assisted strategies improve the synthesis of substituted tetrahydroquinoline derivatives?
Microwave irradiation accelerates cyclization steps in tetrahydroquinoline synthesis. For example, reacting 2-methylcyclohexanone with aldehydes and pyridinium salts under microwave conditions (NH₄OAc/HOAc, 100–120°C) yields polysubstituted derivatives in 67–90% yield. This method reduces reaction time from hours to minutes and improves regioselectivity .
Q. How can this compound be derivatized to explore structure-activity relationships (SAR) in bioactive molecules?
- Thioamide Formation : React the 8-lithio derivative with isothiocyanates (e.g., PhNCS) to generate 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides, which exhibit antiulcer activity .
- Amide Libraries : Coupling the carboxylate with diverse amines via EDC/HOBt chemistry creates amide libraries for screening anticancer or antimicrobial activity .
- Protecting Group Strategy : The tert-butyl ester acts as a transient protecting group, enabling selective functionalization of the tetrahydroquinoline core before deprotection .
Q. What experimental factors influence the stability of tert-butyl 5,6,7,8-tetrahydroquinoline-8-carboxylate under catalytic or oxidative conditions?
- Thermal Stability : Prolonged heating in toluene at reflux can induce dehydrogenation, converting the tetrahydroquinoline scaffold to a quinoline system. Monitoring via ³¹P NMR is recommended for metal-catalyzed reactions .
- Oxidative Sensitivity : The tert-butyl group is resistant to mild oxidants but may degrade under strong acidic conditions (e.g., TFA), necessitating neutral pH in aqueous reactions .
Data Contradictions and Resolution
- Synthesis Yields : reports 67–90% yields for microwave-assisted synthesis, while traditional lithiation-carboxylation methods () achieve ~60–75%. The discrepancy highlights the trade-off between speed (microwave) and scalability (classical methods).
- Ligand Activity : Thiocarboxamides () show higher biological activity than carboxylate esters, suggesting the ester serves better as an intermediate than a final bioactive compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
